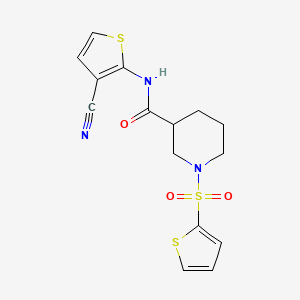
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3S3 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring and thiophene derivatives, suggests diverse interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C15H15N3O3S3
- Molecular Weight : 381.5 g/mol
- CAS Number : 921504-13-4
- IUPAC Name : N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
The compound's structure includes a piperidine core substituted with a thiophene sulfonyl group and a cyanothiophene moiety, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar compounds in the piperidine class. For instance, derivatives have shown effectiveness against resistant strains of Candida auris, a significant fungal pathogen. In these studies, compounds exhibited minimum inhibitory concentrations (MIC) between 0.24 to 0.97 μg/mL, indicating strong antifungal activity. The mechanism involved disruption of the pathogen's plasma membrane and induction of apoptosis in fungal cells .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets, potentially involving enzyme inhibition or receptor binding. Further research is necessary to clarify these pathways and identify specific interactions.
Table 1: Biological Activity Summary
| Activity Type | Compound Class | MIC Values (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Antifungal | Piperidine | 0.24 - 0.97 | Disruption of plasma membrane, apoptosis |
| Anticancer | Piperidine | TBD | Enzyme inhibition, cell cycle modulation |
Case Study: Piperidine Derivatives Against Candida auris
A study published in November 2020 synthesized several piperidine-based derivatives and tested their antifungal activity against C. auris. The findings indicated that certain derivatives not only inhibited fungal growth but also induced significant apoptotic effects on the cells. This reinforces the potential for developing new antifungal agents based on similar structural frameworks as this compound .
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c16-9-11-5-8-23-15(11)17-14(19)12-3-1-6-18(10-12)24(20,21)13-4-2-7-22-13/h2,4-5,7-8,12H,1,3,6,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKKPPZEAPGZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














